

Chemical Reactivity of 5-Bromo-2-methoxynicotinonitrile: An In-depth Technical Guide

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Compound of Interest

Compound Name: **5-Bromo-2-methoxynicotinonitrile**

Cat. No.: **B1293179**

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For Researchers, Scientists, and Drug Development Professionals

Introduction:

5-Bromo-2-methoxynicotinonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique arrangement of functional groups—a bromine atom, a methoxy group, and a nitrile on a pyridine core—provides multiple reaction sites for diversification, making it a valuable precursor for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical reactivity of **5-Bromo-2-methoxynicotinonitrile**, focusing on its participation in key cross-coupling reactions, nucleophilic substitution, and transformations of the nitrile group. This document is intended to serve as a detailed resource for researchers and professionals engaged in drug discovery and development.

Core Reactivity Profile

The reactivity of **5-Bromo-2-methoxynicotinonitrile** is primarily dictated by the interplay of its three key functional groups. The bromine atom at the 5-position is an excellent handle for transition metal-catalyzed cross-coupling reactions. The methoxy group at the 2-position can potentially be a site for nucleophilic displacement, although this is generally less facile than reactions at the C-Br bond. The nitrile group offers a pathway for conversion into other important functionalities such as carboxylic acids and amines.

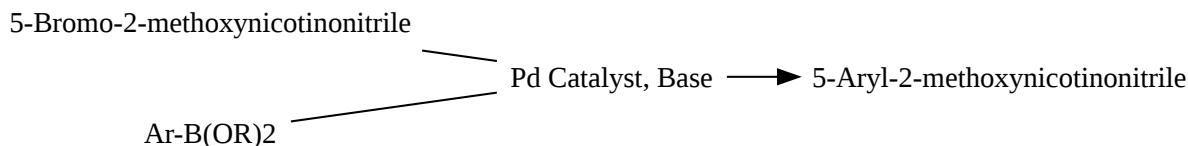
Metal-Catalyzed Cross-Coupling Reactions

5-Bromo-2-methoxynicotinonitrile is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organohalide with an organoboron compound.^{[1][2]} **5-Bromo-2-methoxynicotinonitrile** can be readily coupled with a wide range of aryl and heteroaryl boronic acids or their esters to generate 5-aryl-2-methoxynicotinonitriles. These products are common scaffolds in biologically active molecules.^[3]

General Reaction Scheme:



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Caption: Suzuki-Miyaura Coupling of **5-Bromo-2-methoxynicotinonitrile**.

Quantitative Data for Suzuki-Miyaura Coupling of Analogous Compounds:

Arylboronic Acid	Catalyst (mol%)	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)	Reference
Phenylboronic acid	Pd(PPh ₃) ₄ (5)	K ₃ PO ₄	DMF	80	24	85	[4]
4-Fluorophenylboronic acid	Pd(PPh ₃) ₄ (5)	K ₃ PO ₄	DMF	80	24	89	[4]

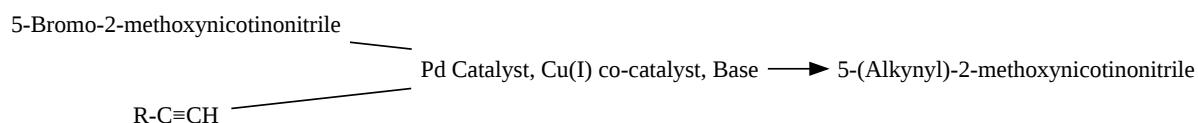
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling[4]

- To a dry Schlenk flask containing a magnetic stir bar, add **5-bromo-2-methoxynicotinonitrile** (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
- Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
- Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
- Add the degassed solvent (e.g., DMF) via syringe.
- Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes which are valuable intermediates in organic synthesis.^[5] **5-Bromo-2-methoxynicotinonitrile** can be coupled with various terminal alkynes to yield 5-alkynyl-2-methoxynicotinonitriles.

General Reaction Scheme:



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Caption: Sonogashira Coupling of **5-Bromo-2-methoxynicotinonitrile**.

Experimental Protocol: General Procedure for Sonogashira Coupling^[6]

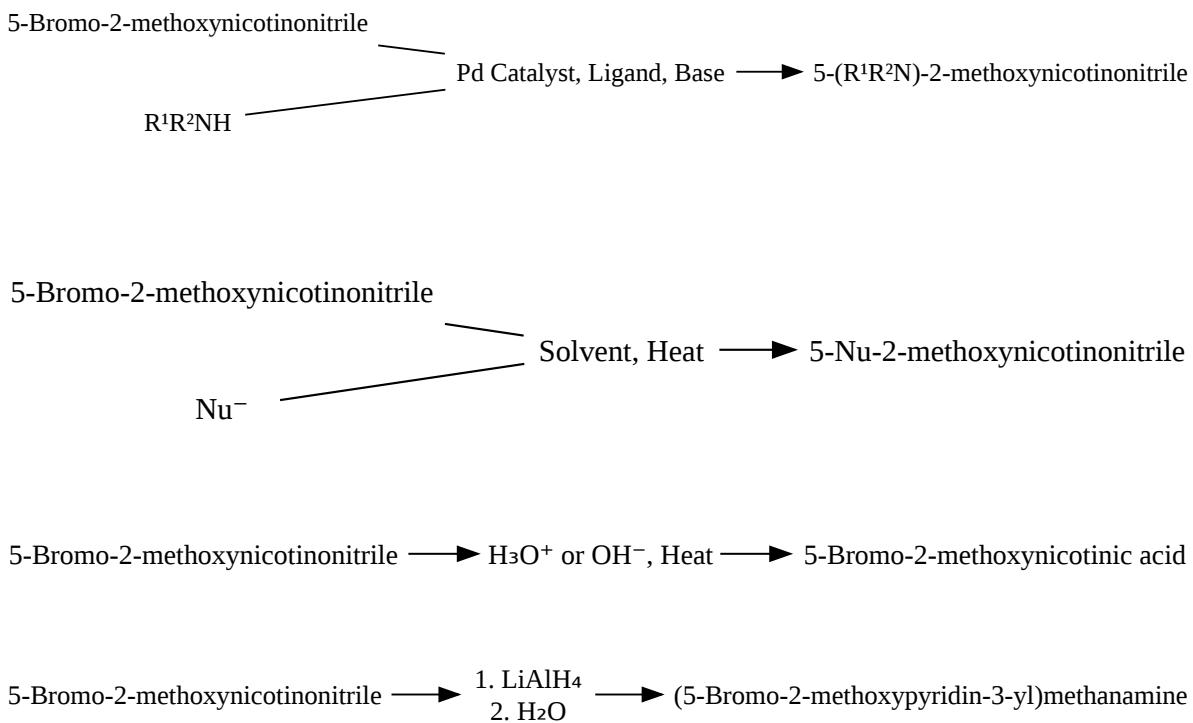
- To a degassed solution of **5-bromo-2-methoxynicotinonitrile** (1.1 equiv) in a mixture of THF and triethylamine (2:1), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.15 equiv) and a copper(I) co-catalyst (e.g., CuI, 0.3 equiv).
- Add the terminal alkyne (1.0 equiv) to the reaction mixture.
- Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.^[7] This reaction allows for the coupling of **5-Bromo-2-**

methoxynicotinonitrile with a wide variety of primary and secondary amines to form 5-amino-2-methoxynicotinonitrile derivatives, which are important pharmacophores.[8]

General Reaction Scheme:



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